molecular formula C7H17Br2N B13586302 (3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide

(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide

Cat. No.: B13586302
M. Wt: 275.02 g/mol
InChI Key: JNDTZIWPFXFMMC-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C7H16Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. The compound is often utilized as a reagent in the preparation of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: It can be reduced to form primary or secondary amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.

Major Products

    Substitution: Formation of substituted amines or other derivatives.

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopropylamine hydrobromide
  • N-Methyl-3-bromopropylamine
  • Isopropylamine hydrobromide

Uniqueness

(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its combination of the 3-bromopropyl, methyl, and isopropyl groups. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H

InChI Key

JNDTZIWPFXFMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCBr.Br

Origin of Product

United States

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